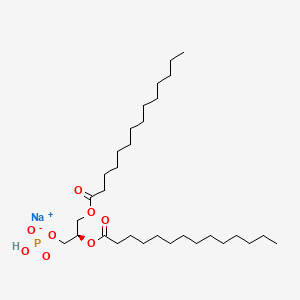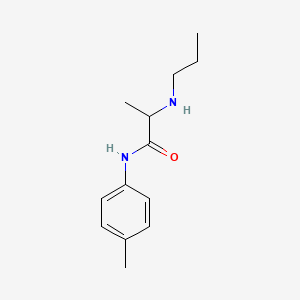
2-(Propylamino)-p-propionotoluidide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, other names or synonyms it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions required for the synthesis.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include details about the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include studying the compound’s stability, reactivity, and acidity or basicity.Aplicaciones Científicas De Investigación
Chemical Modifications and Synthesis
- 2-(Propylamino)-p-propionotoluidide and related compounds have been explored in various synthetic chemical applications. For instance, a study involved the treatment of a substrate with propylamine, leading to the production of derivatives such as 2-propyl-9-propylamino-3-propylimino-2, 3-dihydro-pyrrolo[3, 4-b] quinolin-1-one, which was derived via an unusual S-rearrangement (Es, Staskun, & Fernandes, 2003).
Protein Oxidation in Meat Systems
- Carbonylation, a significant chemical modification in oxidized proteins, is recognized in meat research. This includes the transformation of specific amino acids, where propylamino derivatives might play a role. The impact on meat quality traits such as texture and nutritional value is a subject of ongoing research (Estévez, 2011).
Acid Resistance in Microbial Production
- In the context of improving acid resistance and propionic acid production in microorganisms like Propionibacterium jensenii, the engineering of acid resistance elements has been studied. This involves genetic modifications to enhance resistance to acidic conditions, potentially relevant to compounds like 2-(Propylamino)-p-propionotoluidide (Guan et al., 2016).
Electrochemical Properties
- Research on the electrochemical and spectral characteristics of amino-substituted triphenylamine derivatives, which may include compounds like 2-(Propylamino)-p-propionotoluidide, has been conducted. This research provides insights into the stability and oxidation potentials of these compounds, relevant to various applications in chemistry (Chiu et al., 2005).
Topoisomerase I Inhibition
- Indenoisoquinolines with lactam substituents, such as propylamino derivatives, have shown potent biological activity, particularly in topoisomerase I inhibition, a key target in cancer research. The optimization of the lactam side chain length, including propylamino groups, enhances this inhibition (Morrell et al., 2007).
Xylose Fermentation in Propionibacteria
- The metabolic engineering of Propionibacterium freudenreichii for xylose fermentation has been researched. This includes altering metabolic pathways, which might involve compounds related to 2-(Propylamino)-p-propionotoluidide, for efficient utilization of xylose in industrial applications (Wei et al., 2016).
Electrophilic Reactions in Biochemistry
- Studies have explored electrophilic reactions, including those involving compounds like 2-(Propylamino)-p-propionotoluidide, in the context of biochemistry and molecular interactions. This research contributes to understanding the fundamental mechanisms of biochemical reactions (Ma et al., 2007).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and storage procedures.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound. It can include potential uses in medicine, industry, or other fields, and any modifications to the compound that could enhance its properties or reduce its side effects.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(propylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12/h5-8,11,14H,4,9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVLBLGVVXVVHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)-p-propionotoluidide | |
CAS RN |
744961-76-0 |
Source


|
| Record name | 2-(Propylamino)-p-propionotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744961760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(PROPYLAMINO)-P-PROPIONOTOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU85595T1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)
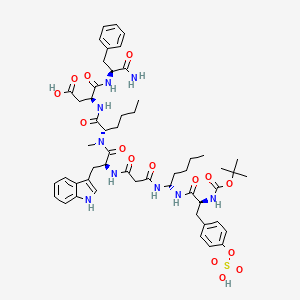
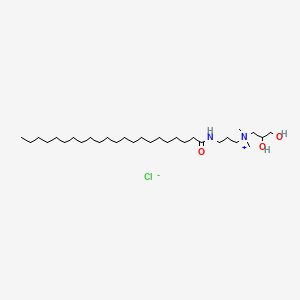
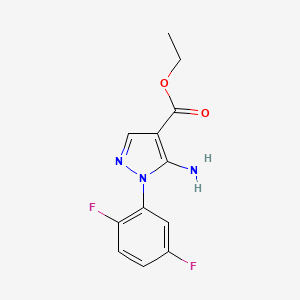
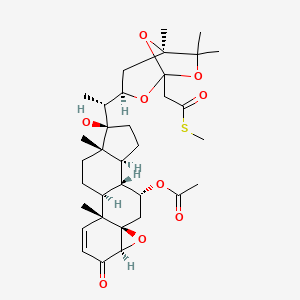
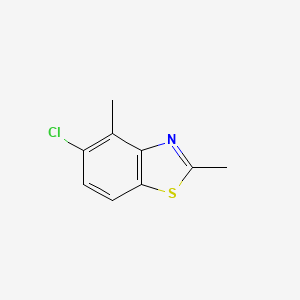
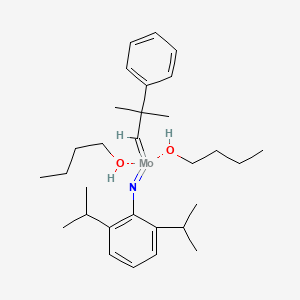
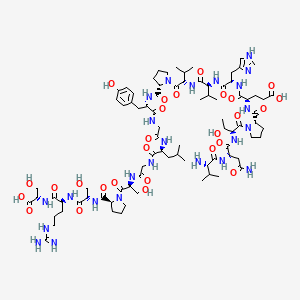
![2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside](/img/structure/B591197.png)
